Pyridin-4-ylmethanesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

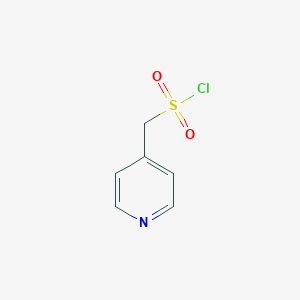

Pyridin-4-ylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, where a methanesulfonyl chloride group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanesulfonyl chloride can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound involves the chlorination of pyridine-4-methanesulfonic acid using thionyl chloride or phosphorus pentachloride. This method ensures a high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: This compound can participate in oxidation reactions to form sulfonyl derivatives and reduction reactions to yield sulfides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions to achieve the desired oxidation state.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Pyridin-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: This compound is utilized in the development of drugs, particularly those targeting enzymes and receptors.

Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of pyridin-4-ylmethanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives.

Comparación Con Compuestos Similares

Methanesulfonyl Chloride: A simpler analog without the pyridine ring, used in similar substitution reactions.

Pyridine-4-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group directly attached to the pyridine ring.

Uniqueness: Pyridin-4-ylmethanesulfonyl chloride is unique due to the presence of both the pyridine ring and the methanesulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.

Actividad Biológica

Pyridin-4-ylmethanesulfonyl chloride (PMSC) is a sulfonyl chloride derivative of pyridine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PMSC, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

PMSC features a pyridine ring substituted with a methanesulfonyl chloride group. Its structural formula can be represented as follows:

This configuration allows PMSC to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Activity

PMSC exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Research has demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial properties of PMSC against multiple strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that PMSC inhibited bacterial growth effectively at concentrations as low as 10 µg/mL for certain strains .

- Fungal Inhibition : PMSC was also tested against various fungal strains such as Candida albicans. Results indicated that PMSC displayed antifungal activity with an MIC of 15 µg/mL, suggesting its potential use in treating fungal infections .

Antiviral Activity

The antiviral potential of PMSC has been explored in the context of emerging viral infections. Research indicates that compounds containing the pyridine nucleus, including PMSC, possess significant antiviral properties.

Research Findings

- A study highlighted the ability of PMSC to inhibit the replication of viruses such as SARS-CoV-2. The compound's mechanism involves disrupting viral entry into host cells, thus preventing infection .

- In vitro assays demonstrated that PMSC reduced viral load significantly in infected cell lines, showcasing its potential as a therapeutic agent against viral pathogens .

Anticancer Properties

PMSC has also been investigated for its anticancer effects. The presence of the sulfonamide group is known to enhance the biological activity of compounds in this category.

Case Studies

- Cell Line Studies : Research involving various cancer cell lines (e.g., HeLa and MCF-7) showed that PMSC induced apoptosis at concentrations ranging from 5 to 20 µM. The mechanism was linked to the activation of caspase pathways .

- In Vivo Studies : Animal models treated with PMSC demonstrated a reduction in tumor size compared to control groups. The compound's ability to inhibit angiogenesis was noted as a key factor contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of PMSC can be attributed to its structural features. The pyridine ring is essential for interaction with biological targets, while the methanesulfonyl group enhances solubility and reactivity.

| Structural Feature | Biological Activity |

|---|---|

| Pyridine Ring | Antimicrobial, Antiviral |

| Methanesulfonyl Group | Enhances solubility and reactivity |

| Sulfonamide Functionality | Potential anticancer effects |

Propiedades

IUPAC Name |

pyridin-4-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXAZLRAMNDMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396438 |

Source

|

| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130820-88-1 |

Source

|

| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.